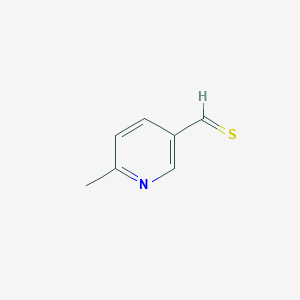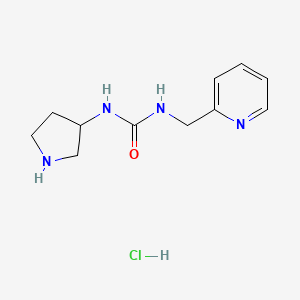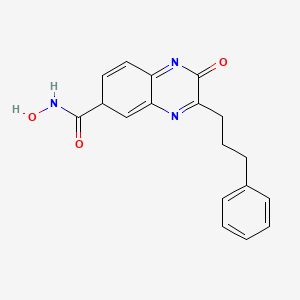
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCS 2210 is a small molecule inducer of neuronal differentiation. It increases the expression of neuronal markers such as β-III tubulin and neuron-specific enolase, and induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This compound has shown significant potential in the field of neurobiology, particularly in the differentiation of mesenchymal stem cells into neuronal cells .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for TCS 2210 are not extensively documented in the public domain. it is known that the compound is supplied as a powder with a purity of at least 98% . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 milligrams per milliliter . For industrial production, the preparation method involves dissolving 2 milligrams of the compound in 50 microliters of DMSO to create a mother liquor with a concentration of 40 milligrams per milliliter .
Analyse Chemischer Reaktionen
TCS 2210 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under standard laboratory conditions and is typically stored at -20°C to maintain its stability . Common reagents used in reactions involving TCS 2210 include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives that retain the core structure of TCS 2210 while incorporating additional functional groups .
Wissenschaftliche Forschungsanwendungen
TCS 2210 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for inducing neuronal differentiation in mesenchymal stem cells . In biology, it is employed to study the mechanisms of neuronal differentiation and to develop new therapies for neurodegenerative diseases . In medicine, TCS 2210 is being investigated for its potential to promote nerve regeneration and repair . In industry, it is used in the development of new drugs and therapeutic agents targeting the nervous system .
Wirkmechanismus
The mechanism of action of TCS 2210 involves the induction of neuronal differentiation through the upregulation of neuronal markers such as β-III tubulin and neuron-specific enolase . The compound promotes neurite outgrowth in PC12 neuronal precursor-like cells, which is indicative of its ability to stimulate the growth and development of neuronal cells . The molecular targets and pathways involved in this process include the activation of specific signaling pathways that regulate neuronal differentiation and growth .
Vergleich Mit ähnlichen Verbindungen
TCS 2210 is unique in its ability to induce neuronal differentiation in mesenchymal stem cells without cytotoxicity . Similar compounds include other small molecule inducers of neuronal differentiation, such as retinoic acid and brain-derived neurotrophic factor . TCS 2210 stands out due to its high potency and specificity in promoting neuronal differentiation .
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-6H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,13,24H,4,7-8H2,(H,21,22) |
InChI-Schlüssel |
IOHPGNFXVFFBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=NC3=CC(C=CC3=NC2=O)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


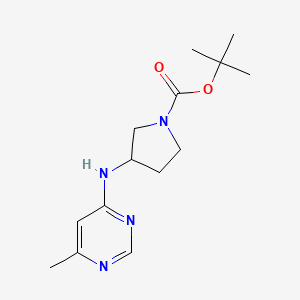
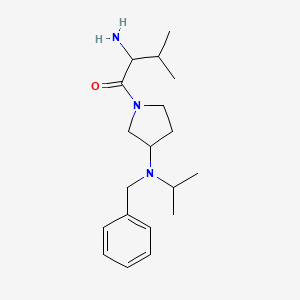
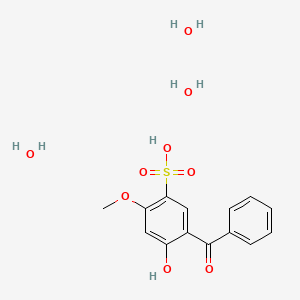
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
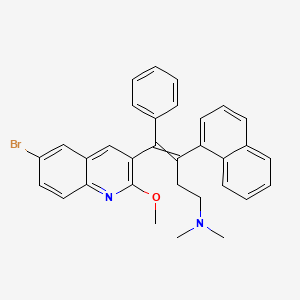
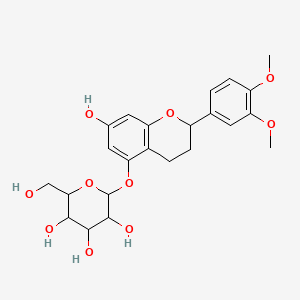
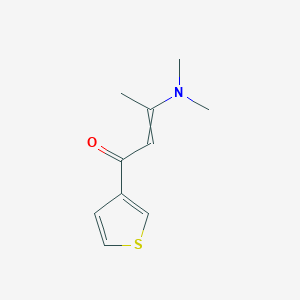
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
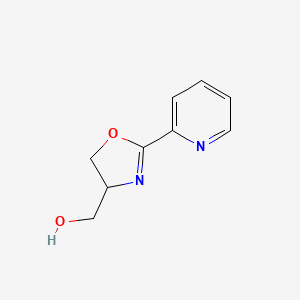
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
